4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
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Overview
Description
4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound that features a quinoline core substituted with a nitro group, a phenyl group, and a piperazine ring with a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Piperazine Substitution: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperazine in the presence of a suitable base.
Hydroxyethyl Substitution: The hydroxyethyl group can be introduced by reacting the piperazine derivative with ethylene oxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring and hydroxyethyl group may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxyethyl)piperazine-1-yl derivatives: These compounds share the piperazine and hydroxyethyl moieties but differ in the substitution pattern on the quinoline ring.
3-nitroquinoline derivatives: These compounds share the nitroquinoline core but differ in the substituents on the piperazine ring.
Uniqueness
4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the hydroxyethyl group on the piperazine ring and the nitro group on the quinoline core make it a versatile compound for various applications.
Properties
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-15-14-22-10-12-23(13-11-22)19-17-8-4-5-9-18(17)24(16-6-2-1-3-7-16)21(27)20(19)25(28)29/h1-9,26H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCBEPNLSSBTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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